Pranoprofen - 52549-17-4

Pranoprofen

Catalog Number: EVT-279659
CAS Number: 52549-17-4
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pranoprofen, chemically named 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in scientific research for its anti-inflammatory and analgesic properties. [, ] It belongs to the 2-arylpropionic acid derivative class of NSAIDs. [, ] Pranoprofen is often employed in animal models to investigate inflammatory processes and evaluate the efficacy of novel anti-inflammatory treatments. [, , , ]

Mechanism of Action
  • Esterification: The carboxylic acid group of pranoprofen can react with alcohols to form esters, such as pranoprofen methyl ester. []
  • Acyl Glucuronidation: Pranoprofen can undergo conjugation with glucuronic acid, primarily in the liver, to form pranoprofen acyl glucuronide. [, ]
  • Acyl Glucosidation: Unlike most NSAIDs, pranoprofen demonstrates significant acyl glucosidation, mainly in the kidneys, leading to the formation of pranoprofen acyl glucoside. [, ]

Metabolism and Pharmacokinetics

Pranoprofen exhibits stereoselective disposition, meaning its enantiomers, R(-)-pranoprofen and S(+)-pranoprofen, are metabolized and eliminated differently. [] Following oral administration, pranoprofen is rapidly absorbed, and its plasma levels peak within 30-60 minutes across various species. [] The primary route of elimination is through biotransformation, predominantly via acyl glucuronidation in the liver and acyl glucosidation in the kidneys. [, ] The elimination half-life varies across species and is longer in elderly humans. [] Probenecid, an inhibitor of renal tubular secretion, can increase the plasma concentration of pranoprofen enantiomers by reducing their clearance. []

Applications
  • Ophthalmology: Pranoprofen has been investigated for its potential in treating various ocular conditions, such as corneal alkali burns, [] Meibomian gland dysfunction, [] dry eye disease, [, , , , , , , ] and for preventing cystoid macular edema after cataract surgery. [, ]
  • Rheumatology: Pranoprofen's anti-inflammatory and analgesic properties have been studied in animal models of arthritis, demonstrating its efficacy in reducing joint swelling, pain, and inflammatory markers. [, ]
  • Gastrointestinal Research: Studies have compared the ulcerogenicity of pranoprofen to other NSAIDs, finding it to be less potent than indomethacin in inducing gastric mucosal lesions. []
  • Drug Interaction Studies: Researchers have investigated the pharmacokinetic interactions between pranoprofen and other drugs, like aspirin, to understand the potential impact on their efficacy and safety. []
  • Toxicology: The mutagenic potential of pranoprofen has been evaluated using various assays, including the Ames test, micronucleus test, and sister chromatid exchange test, indicating it lacks mutagenic activity. []
Future Directions
  • Targeted Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles or in situ gels, to enhance pranoprofen's bioavailability and target specific tissues, improving its therapeutic efficacy and minimizing potential side effects. [, , ]
  • Investigating Pranoprofen's Effects on Specific Molecular Pathways: Further elucidating the molecular mechanisms underlying pranoprofen's anti-inflammatory and analgesic effects, focusing on specific signaling pathways and cellular targets. [, ]

Pranoprofen glucuronide

    Compound Description: Pranoprofen glucuronide is a major metabolite of pranoprofen formed through glucuronidation, a process primarily occurring in the liver. [, ] This conjugation significantly impacts its binding affinity and excretion profile. [, , ]

    Relevance: Structurally, pranoprofen glucuronide differs from pranoprofen by the addition of a glucuronic acid moiety. This modification drastically reduces its binding affinity to human serum albumin (HSA), specifically at site II, the diazepam site, which pranoprofen favors. Instead, pranoprofen glucuronide binds to site I, the warfarin site. [] This difference in binding characteristics influences its distribution and excretion, with pranoprofen glucuronide demonstrating faster urinary excretion compared to the parent drug. [, ]

Pranoprofen methylester

    Compound Description: Pranoprofen methylester represents an esterified form of pranoprofen. [] Like pranoprofen glucuronide, it exhibits lower binding affinity to HSA compared to pranoprofen. []

R(-)-pranoprofen

    Compound Description: R(-)-pranoprofen is one of the two enantiomers of the racemic drug pranoprofen. [, , ] Studies reveal stereoselective differences in its disposition and metabolism compared to its enantiomeric counterpart, S(+)-pranoprofen. [, ]

    Relevance: R(-)-pranoprofen shares the same molecular formula and connectivity with pranoprofen but differs in the spatial arrangement of its atoms. This chirality results in distinct pharmacokinetic properties. R(-)-pranoprofen exhibits a higher elimination rate compared to S(+)-pranoprofen, particularly after separate administration. [] This enantiomer preferentially undergoes glucuronidation in the kidney, leading to the formation of R(-)-pranoprofen glucuronide. [, ] It also shows a higher distribution to the kidney than S(+)-pranoprofen. []

S(+)-pranoprofen

    Compound Description: S(+)-pranoprofen, the other enantiomer of pranoprofen, also demonstrates stereoselective disposition. [, , ] It generally exhibits higher plasma levels compared to R(-)-pranoprofen after racemic pranoprofen administration. []

    Relevance: As the enantiomer of R(-)-pranoprofen, S(+)-pranoprofen shares an identical molecular formula with pranoprofen, but their three-dimensional structures differ. This difference translates to distinct pharmacokinetic behaviors. S(+)-pranoprofen shows a slower elimination rate than R(-)-pranoprofen and a higher plasma concentration when racemic pranoprofen is administered. [] While both enantiomers undergo glucuronidation and glucosidation, S(+)-pranoprofen displays a stronger preference for glucosidation in the kidney compared to R(-)-pranoprofen. []

Acyl glucoside of pranoprofen

    Compound Description: This metabolite is formed through the conjugation of pranoprofen with glucose, predominantly occurring in the kidney. [, ] The formation and excretion of this metabolite show dose-dependency and stereoselectivity. [, ]

    Relevance: Compared to pranoprofen, the acyl glucoside has a glucose molecule attached. This conjugation pathway is more prominent in mice and exhibits stereoselectivity, favoring the S(+)-enantiomer. [, ] The ratio of acyl glucoside to pranoprofen glucuronide decreases with increasing pranoprofen doses. [, ] This dose-dependent shift suggests a possible saturation of the glucosidation pathway at higher pranoprofen concentrations.

Properties

CAS Number

52549-17-4

Product Name

Pranoprofen

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

TVQZAMVBTVNYLA-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(5H-(1)benzopyrano(2,3-b)pyridin-7-yl)propionic acid
alpha-methyl-5H-(1)benzopyrano(2,3-b)pyridine-7-acetic acid
Niflan
Nifran
Oftalar
pranoprofen
pyranoprofen
pyranoprofen, methyl-14C-labeled
zaltoprofen

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.